molecular formula C15H12I2O4 B072738 3,5-Diiodothyropropionic acid CAS No. 1158-10-7

3,5-Diiodothyropropionic acid

Cat. No.: B072738
CAS No.: 1158-10-7
M. Wt: 510.06 g/mol
InChI Key: WONYMNWUJVKVII-UHFFFAOYSA-N
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Description

3,5-Diiodothyropropionic acid (DITPA) is a thyroid hormone analog that has been studied for its potential therapeutic applications. It is structurally similar to thyroid hormones but exhibits distinct pharmacological properties. DITPA has been investigated for its ability to modulate cardiac function and improve metabolic conditions without the significant side effects associated with traditional thyroid hormone therapies .

Mechanism of Action

Target of Action

The primary targets of 3,5-Diiodothyropropionic acid (DITPA) are the thyroid hormone receptors (TRs), specifically the TRα1 and TRβ1 isoforms . These receptors are part of a large superfamily of nuclear hormone receptors that include the steroid, retinoic, and vitamin D receptors . They play crucial roles in the differentiation, growth, and metabolism of virtually every cell in the body .

Mode of Action

DITPA binds to the thyroid hormone receptors (TRs) with a Ka of 2.40 and 4.06 M-1 for TRα1 and TRβ1, respectively . In the presence of T3, corepressor complexes are released from TRs, and liganded TRs associate with coactivator complexes, leading to increased local histone acetylation . This results in the regulation of transcription of target genes .

Biochemical Pathways

DITPA affects several biochemical pathways. It is involved in the transcriptional regulation of target genes, causing a rapid increase in RNA synthesis before new protein formation and mitochondrial oxidation . It also interacts with corepressors and coactivators, affecting the local chromatin structure near the thyroid hormone response elements (TREs) in the promoters of target genes .

Pharmacokinetics

It is known that ditpa is a thyroid hormone-related compound with low metabolic activity and relatively low affinity for nuclear trs . More research is needed to fully understand the ADME properties of DITPA and their impact on its bioavailability.

Result of Action

DITPA has several effects at the molecular and cellular level. It induces α-myosin heavy chain mRNA expression . It also stimulates myocardial angiogenesis after infarction by interacting with integrin αvβ3 at the cell surface . In animal studies, DITPA was able to increase cardiac contractility and peripheral circulation without significant effects on heart rate .

Biochemical Analysis

Biochemical Properties

DITPA is known to interact with thyroid hormone receptors TRα and TRβ . It has a relatively low affinity for nuclear thyroid hormone receptors (TRs) . DITPA can increase the expression of α-myosin heavy chain (α-MHC) in primary rat cardiomyocytes .

Cellular Effects

DITPA has been found to have inotropic but not chronotropic effects on heart muscle . This means it can increase the force of heart contractions without significantly affecting the heart rate . DITPA also stimulates myocardial angiogenesis after infarction by interacting with integrin αvβ3 at the cell surface .

Molecular Mechanism

The molecular mechanism of DITPA involves its binding to thyroid hormone receptors TRα and TRβ . This binding can lead to increased mRNA expression of α-myosin heavy chain (α-MHC) in primary rat cardiomyocytes . The proangiogenesis action of DITPA is initiated at the cell surface and is integrin mediated .

Temporal Effects in Laboratory Settings

In animal studies, DITPA was able to increase cardiac contractility and peripheral circulation without significant effects on heart rate . In a phase II trial, DITPA was associated with an increased cardiac index that peaked at 8 weeks .

Dosage Effects in Animal Models

The effects of DITPA vary with different dosages in animal models

Metabolic Pathways

As a thyroid hormone analog, DITPA is likely involved in similar metabolic pathways as thyroid hormones, which play a crucial role in energy metabolism .

Subcellular Localization

As a thyroid hormone analog, it may be localized in a similar manner as thyroid hormones, which are known to bind to nuclear receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-diiodothyropropionic acid typically involves the iodination of thyropropionic acidThis can be achieved through electrophilic substitution reactions using iodine and an oxidizing agent such as hydrogen peroxide or sodium iodate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the iodination process .

Chemical Reactions Analysis

Types of Reactions

3,5-Diiodothyropropionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness of 3,5-Diiodothyropropionic Acid

This compound is unique due to its lower metabolic activity and reduced affinity for thyroid hormone receptors compared to T3 and T4. This makes it a potentially safer alternative for therapeutic applications, as it can modulate metabolic processes without causing significant side effects. Additionally, its ability to improve cardiac function without affecting heart rate sets it apart from other thyroid hormone analogs .

Properties

IUPAC Name

3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12I2O4/c16-12-7-9(1-6-14(19)20)8-13(17)15(12)21-11-4-2-10(18)3-5-11/h2-5,7-8,18H,1,6H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONYMNWUJVKVII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)CCC(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12I2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8040939
Record name 3,5-Diiodothyropropionic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158-10-7
Record name 3,5-Diiodothyropropionic acid
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Record name 3,5-Diiodothyropropionic acid
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Record name 3,5-diiodothyropropionic acid
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Record name 3,5-Diiodothyropropionic acid
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Record name 3,5-Diiodothyropropionic acid
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Record name 3,5-DIIODOTHYROPROPIONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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